Decoglurant

描述

化学反应分析

Absence of Decoglurant-Specific Data in Provided Sources

The search results focus on:

- Catalytic reaction mechanisms (e.g., MIT’s electric-field-enhanced catalysis )

- General chemical kinetics and decomposition principles

- Reactive oxygen species (ROS) in biological systems

- Kinetic databases and reaction optimization methodologies

None of these sources mention This compound (a metabotropic glutamate receptor antagonist) or its specific chemical behavior.

Potential Reasons for Data Gaps

- Niche Research Focus : this compound (developmental code: RG1578) is primarily studied in neuropharmacology contexts, with limited public kinetic or mechanistic data.

- Proprietary Restrictions : Pharmaceutical compounds in clinical trials often have reaction details withheld by developers (e.g., patents, unpublished industrial studies).

- Analytical Challenges : Complex molecules like this compound may require advanced techniques (e.g., isotopic labeling, cryogenic spectroscopy ) to elucidate reaction pathways.

Recommended Pathways for Acquiring Data

To obtain authoritative information on this compound’s reactions, consider:

| Resource Type | Examples | Utility |

|---|---|---|

| Patent Databases | USPTO, Espacenet | Synthesis routes, stability studies |

| Clinical Trial Repos | ClinicalTrials.gov, EU Clinical Register | Metabolic pathways, in vivo degradation |

| Specialized Journals | Journal of Medicinal Chemistry | Mechanistic studies, kinetic parameters |

General Insights from Chemical Kinetics

While this compound-specific data are unavailable, foundational principles apply:

- Hydrolysis : Likely susceptible under acidic/basic conditions due to its amide and heterocyclic groups.

- Oxidation : Aromatic rings and tertiary amines may react with ROS (e.g., OH radicals ).

- Thermal Stability : Decomposition pathways could resemble those of similar glutamatergic modulators, with Arrhenius parameters calculable via thermogravimetric analysis .

科学研究应用

Biochemical Pathways

- Increased Serotonin Concentration : By modulating mGlu2/3 receptors, decoglurant may increase extracellular serotonin levels in the medial prefrontal cortex, potentially alleviating depressive symptoms.

- Impact on Cognitive Function : The compound has also been hypothesized to improve cognitive function, although clinical evidence has been mixed.

Major Depressive Disorder

This compound has undergone extensive clinical trials to assess its efficacy as an adjunctive treatment for MDD. A notable randomized, double-blind, placebo-controlled trial evaluated its effects in patients with partially refractory MDD.

- Trial Design : The study included 357 participants who were randomized to receive either this compound (at doses of 5 mg, 15 mg, or 30 mg) or placebo, alongside ongoing treatment with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) .

- Outcomes : The primary outcome was the change in Montgomery-Åsberg Depression Rating Scale (MADRS) scores over six weeks. Results indicated no significant differences between this compound and placebo groups regarding reductions in MADRS scores or response/remission rates .

- Cognitive Assessments : Secondary measures included cognitive performance assessments using the Cambridge Neuropsychological Test Automated Battery. Again, no significant differences were observed between treatment and placebo groups .

Summary of Findings

| Outcome Measure | This compound Group | Placebo Group | Significance |

|---|---|---|---|

| Change in MADRS Score | No significant difference | No significant difference | p > 0.05 |

| Cognitive Speed Composite Scores | No significant difference | No significant difference | p > 0.05 |

| Serious Adverse Events Reported | Few incidents | Few incidents | - |

Case Studies and Observations

Several case studies have highlighted the potential role of this compound in specific patient populations:

- Treatment-Resistant Depression : Some studies suggest that while this compound did not show overall efficacy in broad populations, it may still have potential benefits in carefully selected subgroups of treatment-resistant patients .

- Cognitive Impairment : Initial hypotheses proposed that this compound could reverse cognitive deficits associated with depression; however, clinical evidence has not consistently supported this claim .

作用机制

脱谷氨酰胺剂通过与 mGlu2 和 mGlu3 受体结合并负向调节其活性而发挥作用 . 这种调节降低了受体对谷氨酸的反应,谷氨酸是大脑中一种关键的神经递质。 通过抑制这些受体,脱谷氨酰胺剂可以改变谷氨酸能信号通路,而谷氨酸能信号通路与各种情绪障碍有关 . 其抗抑郁作用涉及的具体分子靶点和通路仍在研究中,但据信它涉及局部蛋白质合成和神经可塑性的区域特异性增加 .

相似化合物的比较

脱谷氨酰胺剂属于一类被称为 mGlu2/3 受体拮抗剂的化合物。类似的化合物包括:

巴西谷氨酰胺剂 (RO4917523): 另一种由罗氏公司开发的 mGlu2/3 受体的负向变构调节剂.

TS-161: 一种正构拮抗剂,目前处于治疗重度抑郁症的 II 期临床试验阶段.

DSP-3456: 一种处于 I 期临床试验阶段的负向变构调节剂.

脱谷氨酰胺剂的独特之处在于其特定的化学结构,其中包含一个吡唑并 [1,5-a] 嘧啶核心和多个三氟甲基 . 这种结构有助于其独特的药理学特性以及有效调节 mGlu2/3 受体的能力 .

准备方法

脱谷氨酰胺剂的合成涉及多个步骤,从关键中间体的制备开始。. 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。 工业生产方法可能涉及优化这些步骤以确保高产率和纯度,尽管有关大规模生产的具体细节尚不可用 .

生物活性

Decoglurant, a selective negative allosteric modulator of metabotropic glutamate receptors 2 and 3 (mGlu2/3), has been investigated for its potential antidepressant and procognitive effects. This compound was primarily developed to treat major depressive disorder (MDD), particularly in patients who did not respond adequately to conventional antidepressants. The following sections provide a detailed overview of its biological activity, including clinical trial findings, mechanisms of action, and relevant case studies.

This compound targets the mGlu2 and mGlu3 receptors, which are primarily located presynaptically and play a crucial role in inhibiting glutamate release. By modulating these receptors, this compound aims to restore the balance of glutamatergic neurotransmission, which is often disrupted in mood disorders. The modulation of glutamate signaling is thought to facilitate neuroplasticity and improve mood regulation.

Overview of Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating MDD. A notable randomized, double-blind, placebo-controlled trial assessed its effects as an adjunctive treatment to standard antidepressants in patients with partially refractory MDD.

The trial involved 357 participants who were randomized into four groups: this compound at doses of 5 mg, 15 mg, or 30 mg daily, or a placebo. The primary outcome was measured using the Montgomery-Åsberg Depression Rating Scale (MADRS). Despite the well-tolerated nature of the drug, results indicated no significant improvement in depressive symptoms compared to placebo .

Additional Observations

- Cognitive Effects : Secondary measures included cognitive assessments using the Cambridge Neuropsychological Test Automated Battery. This compound did not show significant effects on cognitive accuracy or speed .

- Safety Profile : The compound was generally well tolerated with few reported serious adverse events. No deaths occurred during the trials .

Case Studies

A comprehensive review highlighted that while this compound was designed to enhance antidepressant effects through glutamatergic modulation, its clinical application has faced challenges. For instance:

- Case Study A : In a subgroup analysis involving patients who had previously failed multiple antidepressant therapies, this compound still did not demonstrate significant efficacy, indicating that its mechanism may not sufficiently address the underlying neurobiology of treatment-resistant depression .

- Case Study B : Another analysis focused on the neurobiological markers associated with response to mGlu2/3 modulation suggested that individual variability in receptor expression might influence treatment outcomes .

Comparative Analysis with Other Agents

To contextualize this compound's efficacy, it is useful to compare it with other agents targeting similar pathways:

| Agent | Mechanism | Efficacy in MDD | Notes |

|---|---|---|---|

| This compound | mGlu2/3 negative allosteric modulator | No significant efficacy observed | High placebo response; well tolerated |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Shows promise in treatment-resistant depression |

| Traxoprodil | NMDA receptor antagonist | Antidepressant-like effects in models | Potentiates other antidepressants' effects |

属性

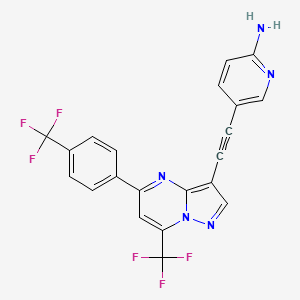

IUPAC Name |

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHZVARRXJSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031872 | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911115-16-7 | |

| Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decoglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decoglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECOGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does Decoglurant interact with its target and what are the downstream effects?

A: this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, this compound binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, this compound was hypothesized to have antidepressant and procognitive effects.

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A: While specific SAR data for this compound itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。